

Application Notes and Protocols for Omberacetam in Cell Culture

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Compound of Interest

Compound Name: Omberacetam (Standard)

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Introduction

Omberacetam (also known as Noopept or GVS-111) is a synthetic dipeptide with nootropic and neuroprotective properties.[1][2] It is under investigation for its potential therapeutic applications in various neurological conditions. These application notes provide a detailed protocol for the dissolution of Omberacetam and its application in in vitro cell culture experiments to study its biological effects. Omberacetam is a prodrug of the endogenous dipeptide cycloprolylglycine, which modulates AMPA receptors and promotes neuroprotective effects through the activation of AMPA and TrkB receptors.[2] In cell culture, its metabolite, cycloprolylglycine, has been shown to increase Brain-Derived Neurotrophic Factor (BDNF).[2] Some studies also suggest that Omberacetam's pharmacological properties may stem from its role as an activator of Hypoxia-inducible factor 1 (HIF-1).[2]

Data Presentation

Solubility of Omberacetam

For effective use in cell culture, Omberacetam must be fully dissolved. The choice of solvent is critical to avoid precipitation in the culture medium and to minimize solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Omberacetam.[1][3]

Solvent	Solubility	Notes
DMSO	≥ 100 mg/mL (314.10 mM)[1] [3]	Recommended for preparing high-concentration stock solutions. Sonication may be used to aid dissolution.[1]
Ethanol	Data not available	Can be used as a solvent for cell culture, but the final concentration in the medium should be kept low (typically <0.5% to 1%) to avoid cytotoxicity.[4][5] A solvent tolerance study for the specific cell line is recommended.[4]
Aqueous Solutions	Poorly soluble	Not recommended for preparing stock solutions.

Recommended Working Concentrations

The optimal working concentration of Omberacetam can vary depending on the cell type and the specific experimental endpoint. Based on published studies, a starting point for neuroprotective effects is in the low micromolar range.

Cell Line	Working Concentration	Application
PC12 cells	10 μ M[1]	Neuroprotection against amyloid- β induced injury.[1]
Neurons	10 nM to 100 μ M	Dose-dependent neuroprotection against H ₂ O ₂ -induced oxidative stress.[3]

Experimental Protocols

Preparation of Omberacetam Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of Omberacetam in DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.

Materials:

- Omberacetam powder (Molar Mass: 318.37 g/mol)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Weighing:** Accurately weigh out a desired amount of Omberacetam powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.84 mg of Omberacetam.
- **Dissolution:** Add the weighed Omberacetam to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.
- **Mixing:** Vortex the solution vigorously until the Omberacetam is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.^[1]
- **Sterilization:** The high concentration of DMSO is self-sterilizing. No further filtration is required.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.^{[1][3]}

Preparation of Omberacetam Working Solution and Cell Treatment

This protocol outlines the dilution of the Omberacetam stock solution to the final working concentration in the cell culture medium.

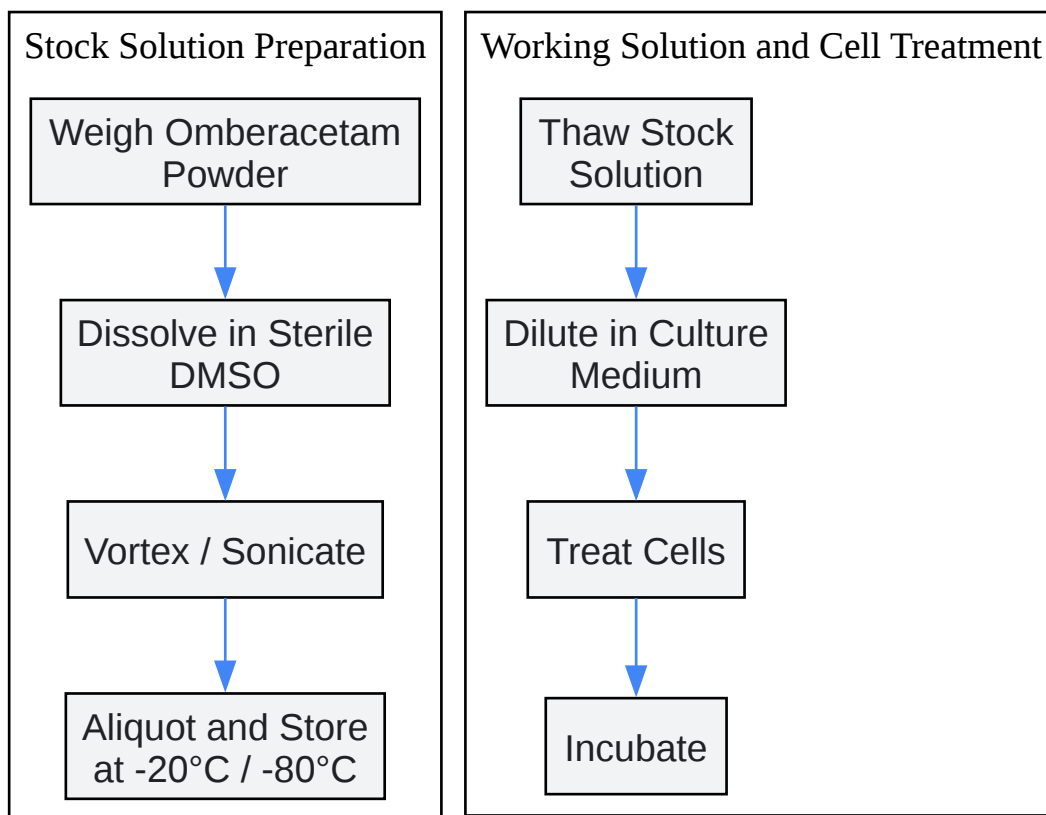
Materials:

- 100 mM Omberacetam stock solution in DMSO
- Complete cell culture medium appropriate for the cell line
- Cultured cells in multi-well plates
- Sterile pipette tips and tubes

Procedure:

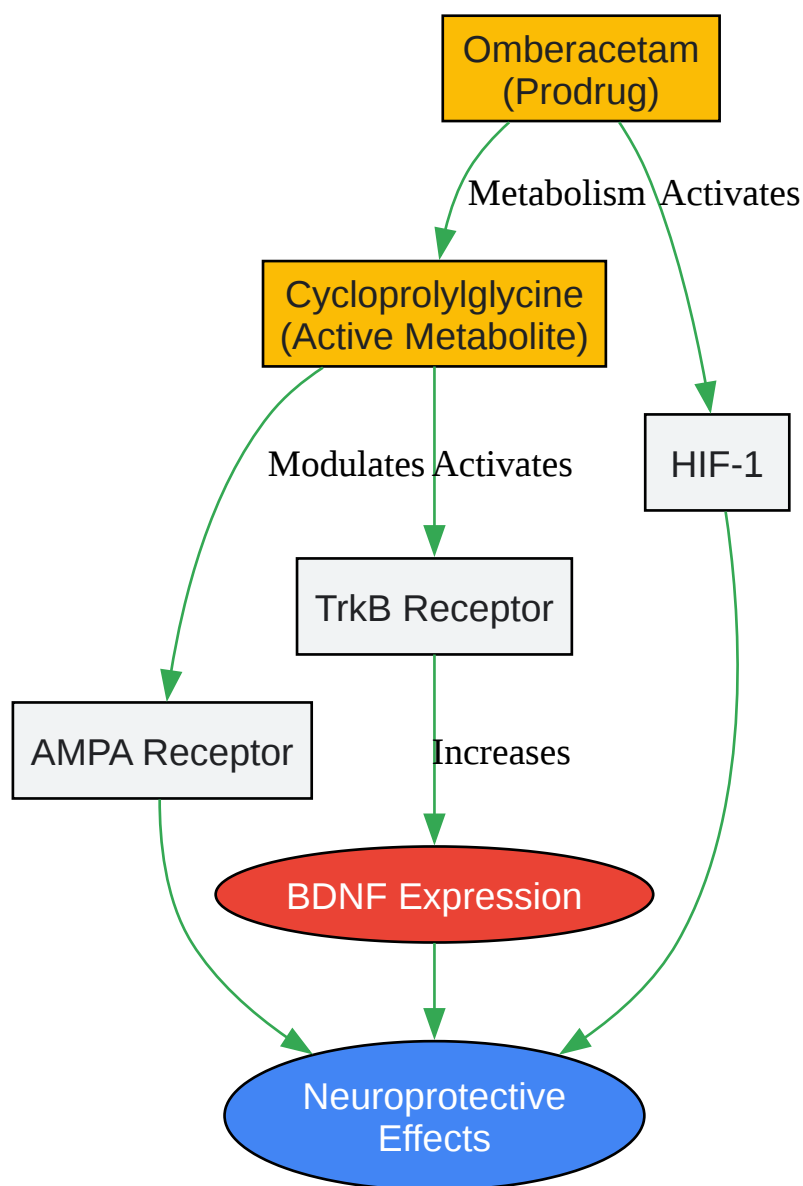
- Thawing: Thaw a single aliquot of the 100 mM Omberacetam stock solution at room temperature.
- Serial Dilution (if necessary): For lower working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or complete cell culture medium. However, direct dilution into the final medium is generally preferred to minimize the number of steps.
- Final Dilution: Directly add the required volume of the 100 mM Omberacetam stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final Omberacetam concentration of 10 μ M, add 0.1 μ L of the 100 mM stock solution.
 - Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.1%, although some cell lines can tolerate up to 0.5%.^{[6][7]} It is crucial to include a vehicle control (medium with the same final concentration of DMSO without Omberacetam) in all experiments.
- Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of Omberacetam.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).^[1]

Visualizations



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Caption: Experimental workflow for Omberacetam dissolution and cell treatment.



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Caption: Putative signaling pathways of Omberacetam.

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